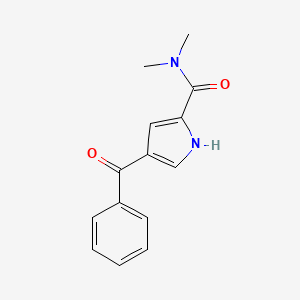
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a benzoyl group and a dimethylcarboxamide moiety
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets, such as dna gyrase b .
Mode of Action
Related compounds have been found to inhibit dna gyrase b, an enzyme involved in dna replication .
Biochemical Pathways
Inhibition of dna gyrase b can disrupt dna replication, affecting cell division and growth .
Result of Action
Inhibition of dna gyrase b can lead to disruption of dna replication, which can affect cell division and growth .
生化分析
Biochemical Properties
It is known that pyrrole derivatives, which include this compound, can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interaction of 4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide with enzymes, proteins, and other biomolecules.
Cellular Effects
It is plausible that this compound could influence various types of cells and cellular processes, given the known cellular effects of similar pyrrole derivatives .
Molecular Mechanism
Based on the known reactions of pyrrole derivatives, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the condensation of a benzoyl chloride derivative with N,N-dimethylpyrrole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions: 4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogens (Br2, I2) in acetic acid or chloroform.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Benzyl derivatives.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
相似化合物的比较
4-Benzoyl-1H-pyrrole-2-carboxamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
N,N-Dimethyl-1H-pyrrole-2-carboxamide: Lacks the benzoyl group, which may influence its biological activity and chemical stability.
4-Benzoyl-N-methyl-1H-pyrrole-2-carboxamide: Contains only one methyl group on the amide nitrogen, potentially altering its steric and electronic properties.
Uniqueness: 4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the benzoyl and N,N-dimethylcarboxamide groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and potential for diverse chemical reactivity.
属性
IUPAC Name |
4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)12-8-11(9-15-12)13(17)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPQVHANMLDDIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2397969.png)

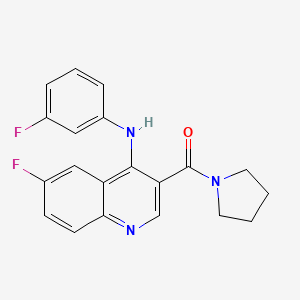
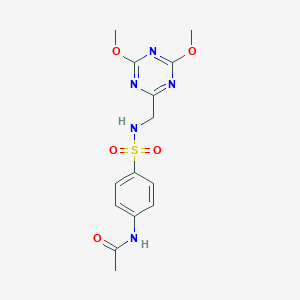
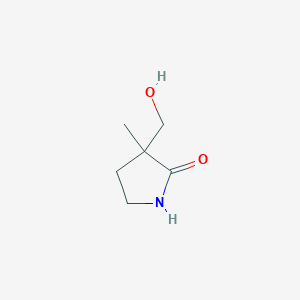
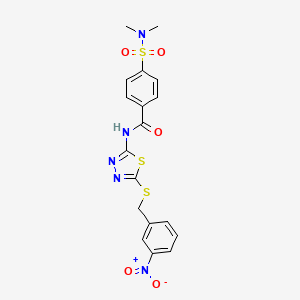
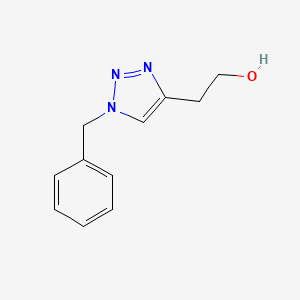
![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)
![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2397985.png)
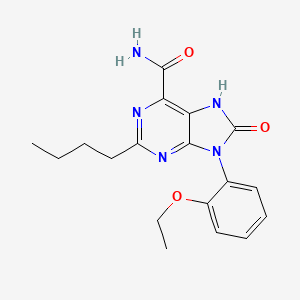
![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)
